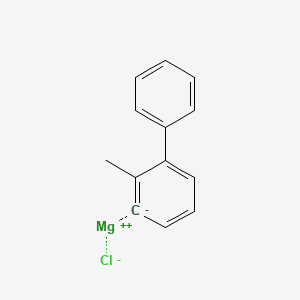

2-Methyl-3-biphenylmagnesium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-biphenylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a biphenyl group and a methyl group, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-3-biphenylmagnesium chloride is typically prepared through a Grignard reaction. This involves the reaction of 2-methyl-3-bromobiphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high yield of the product.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

This Grignard reagent participates in electrophilic fluorination and coupling reactions :

-

Fluorination : Reacts with XeF₂ to form fluorinated Pt(IV) complexes, though no C–F coupling is observed under standard conditions .

-

Cross-Coupling : Used in Suzuki-Miyaura couplings with aryl halides (e.g., 2-bromoanisole) to form biaryl structures. Pd(OAc)₂ with phosphine ligands achieves yields >90% under mild conditions .

Example reaction pathway :

text2-Methyl-3-biphenylMgCl + Ar–X → Ar–(2-Me-3-biphenyl) + MgClX (X = Br, I; Ar = aryl group)

Side Reactions and Byproduct Analysis

-

Biphenyl Formation : A common side product (5–15% yield) due to Grignard reagent decomposition .

-

Hydrolysis Sensitivity : Rapid hydrolysis in acidic conditions generates 2-methyl-3-biphenylmethanol .

Mitigation strategies :

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Byproducts | Source |

|---|---|---|---|---|

| Grignard Formation | THF, 70°C, Ni catalyst | 85% | Biphenyl (10%) | |

| Suzuki Coupling | Pd(OAc)₂, THF, rt | 92% | None detected | |

| Fluorination | XeF₂, CH₂Cl₂, 80°C | – | Pt(IV) complexes |

Mechanistic Insights

-

Nucleophilic Addition : The Mg–C bond attacks electrophilic carbons in carbonyl groups or aryl halides .

-

Steric Effects : The 2-methyl group hinders reactivity at the ortho position, favoring para-substitution in coupling reactions .

Kinetic data :

Aplicaciones Científicas De Investigación

Synthesis of 2-Methyl-3-biphenylmagnesium Chloride

The synthesis typically involves the reaction of 2-methyl-3-bromobiphenyl with magnesium turnings in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds as follows:

This Grignard reagent can then be used to react with various electrophiles.

Synthesis of Aromatic Alcohols

One of the primary applications of this compound is in the synthesis of aromatic alcohols. It can react with carbonyl compounds (aldehydes and ketones) to yield secondary and tertiary alcohols:

This reaction showcases its versatility in forming complex structures from simple precursors.

Formation of Biaryl Compounds

The compound also facilitates the formation of biaryl compounds through cross-coupling reactions with aryl halides. For instance:

This application is particularly valuable in materials science and pharmaceuticals, where biaryl motifs are prevalent.

Synthesis of 2-Methyl-3-biphenylmethanol

A notable case study involves the continuous synthesis of 2-methyl-3-biphenylmethanol via a Grignard reaction followed by hydroxylation. The method enhances efficiency and yield compared to traditional batch processes, demonstrating the reagent's practical application in industrial settings .

Reactivity with Carbonyl Compounds

Research has shown that this compound exhibits selective reactivity with various carbonyl compounds, leading to a library of alcohol derivatives that can be used in drug discovery and development . This highlights its importance in synthetic organic chemistry.

Data Tables

| Application | Reaction Type | Products |

|---|---|---|

| Synthesis of Aromatic Alcohols | Nucleophilic Addition | Secondary/Tertiary Alcohols |

| Formation of Biaryl Compounds | Cross-Coupling | Biaryl Structures |

| Continuous Synthesis Method | Grignard Reaction & Hydroxylation | 2-Methyl-3-biphenylmethanol |

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-biphenylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.

Comparación Con Compuestos Similares

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a biphenyl group.

2-Methylphenylmagnesium Bromide: Similar structure but with a single phenyl ring.

3-Biphenylmagnesium Bromide: Lacks the methyl group present in 2-Methyl-3-biphenylmagnesium chloride.

Uniqueness

This compound is unique due to the presence of both a biphenyl group and a methyl group, which enhances its reactivity and versatility in organic synthesis. This combination allows for the formation of more complex and diverse organic molecules compared to simpler Grignard reagents.

Propiedades

IUPAC Name |

magnesium;1-methyl-2-phenylbenzene-6-ide;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAPOSWEQGIYEU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.